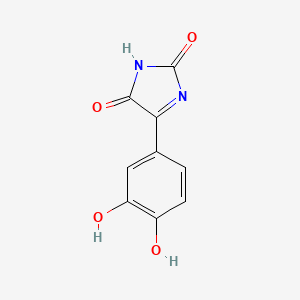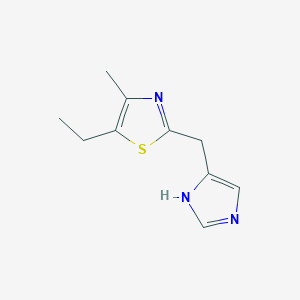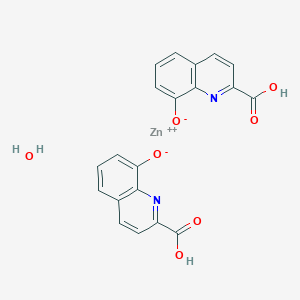
Zinc(II) 8-hydroxyquinoline-2-carboxylate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc(II) 8-hydroxyquinoline-2-carboxylate hydrate is a coordination compound that features zinc as the central metal ion coordinated to 8-hydroxyquinoline-2-carboxylate ligands. This compound is known for its luminescent properties and has been studied for various applications in fields such as chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(II) 8-hydroxyquinoline-2-carboxylate hydrate typically involves the reaction of zinc salts with 8-hydroxyquinoline-2-carboxylic acid under controlled conditions. One common method involves dissolving zinc acetate in a suitable solvent, such as ethanol, and then adding 8-hydroxyquinoline-2-carboxylic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc(II) 8-hydroxyquinoline-2-carboxylate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents such as sodium borohydride.
Substitution: The ligands in the coordination complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in new coordination complexes with different ligands .
Applications De Recherche Scientifique
Chemistry
In chemistry, Zinc(II) 8-hydroxyquinoline-2-carboxylate hydrate is studied for its luminescent properties and potential use in organic light-emitting diodes (OLEDs). The compound’s ability to emit light makes it a valuable material for developing advanced display technologies .
Biology
In biological research, the compound is explored for its potential as a fluorescent probe for detecting metal ions in biological samples. Its strong luminescence allows for sensitive and specific detection of metal ions, which is crucial for various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as luminescent coatings and sensors. Its unique properties make it suitable for various industrial applications, including environmental monitoring and quality control .
Mécanisme D'action
The mechanism of action of Zinc(II) 8-hydroxyquinoline-2-carboxylate hydrate involves its interaction with specific molecular targets, such as metal ions and proteins. The compound’s luminescent properties are attributed to the coordination of zinc ions with the 8-hydroxyquinoline-2-carboxylate ligands, which facilitates energy transfer and emission of light. In biological systems, the compound can interact with cellular components, leading to the induction of apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminium tris(8-hydroxyquinolinate): Known for its use in OLEDs due to its strong luminescence.
Copper(II) 8-hydroxyquinoline-2-carboxylate: Studied for its antimicrobial properties.
Iron(III) 8-hydroxyquinoline-2-carboxylate: Investigated for its potential as a catalyst in various chemical reactions.
Uniqueness
Zinc(II) 8-hydroxyquinoline-2-carboxylate hydrate stands out due to its unique combination of luminescent properties and biological activity. Unlike other similar compounds, it has shown significant potential as both a luminescent material for technological applications and a therapeutic agent for cancer treatment.
Propriétés
Formule moléculaire |
C20H14N2O7Zn |
|---|---|
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
zinc;2-carboxyquinolin-8-olate;hydrate |
InChI |
InChI=1S/2C10H7NO3.H2O.Zn/c2*12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8;;/h2*1-5,12H,(H,13,14);1H2;/q;;;+2/p-2 |
Clé InChI |
LORCXIMBXPOIQT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


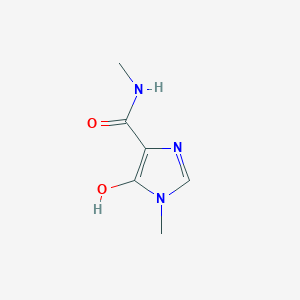
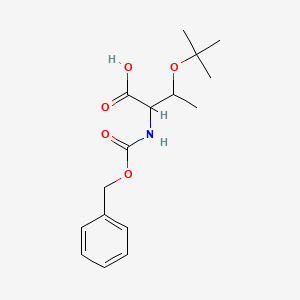

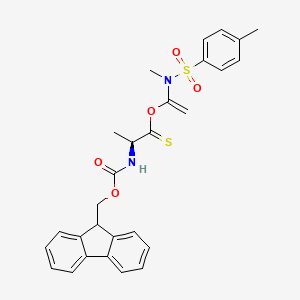
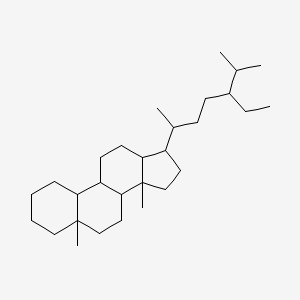
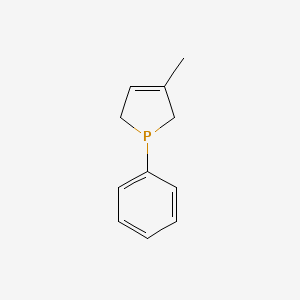

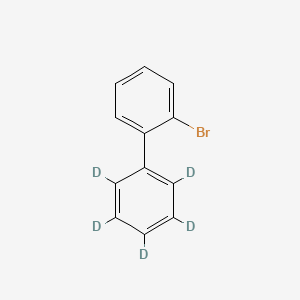
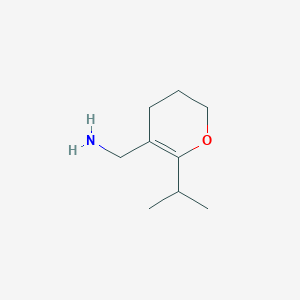

![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)
